6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS No.: 927965-62-6
Cat. No.: VC7535777
Molecular Formula: C13H13N3O2S
Molecular Weight: 275.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927965-62-6 |
|---|---|
| Molecular Formula | C13H13N3O2S |
| Molecular Weight | 275.33 |
| IUPAC Name | 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-methyl-4H-1,4-benzoxazin-3-one |
| Standard InChI | InChI=1S/C13H13N3O2S/c1-6-12(17)15-9-5-8(3-4-10(9)18-6)11-7(2)19-13(14)16-11/h3-6H,1-2H3,(H2,14,16)(H,15,17) |
| Standard InChI Key | QJCZVHLGIHOCHR-UHFFFAOYSA-N |
| SMILES | CC1C(=O)NC2=C(O1)C=CC(=C2)C3=C(SC(=N3)N)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzoxazin-3-one core fused to a 2-amino-5-methylthiazole group at the 6-position. The benzoxazine ring system consists of a six-membered oxygen- and nitrogen-containing heterocycle, while the thiazole moiety introduces sulfur and additional nitrogen atoms. This combination creates a planar aromatic system with multiple hydrogen-bonding sites, as evidenced by its InChIKey QJCZVHLGIHOCHR-UHFFFAOYSA-N and SMILES CC1C(=O)NC2=C(O1)C=CC(=C2)C3=C(SC(=N3)N)C .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₂S | |
| Molecular Weight | 275.33 g/mol | |
| XLogP3-AA | 2 | |
| Topological Polar Surface Area | 105 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous benzoxazine-thiazole hybrids exhibit characteristic signals:
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